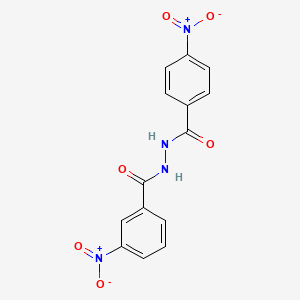![molecular formula C22H22N6O2 B11021744 trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11021744.png)
trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features both benzimidazole and benzotriazine moieties. These heterocyclic structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or its equivalents . The benzotriazine moiety is then introduced through a series of reactions involving aromatic aldehydes and cyanogen bromide in acetonitrile solution . The final step involves coupling the benzimidazole and benzotriazine derivatives with cyclohexanecarboxamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzotriazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent . Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its pharmacological activities, such as anti-inflammatory and antihypertensive effects, are of particular interest .
Industry
In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function . The benzotriazine ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed pharmacological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-1H-benzimidazol-2-yl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
- 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one
Uniqueness
What sets TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE apart from similar compounds is its dual heterocyclic structure, which provides a broader range of biological activities and potential applications. The combination of benzimidazole and benzotriazine moieties in a single molecule enhances its ability to interact with multiple biological targets, making it a versatile compound in scientific research and drug development.
特性
分子式 |
C22H22N6O2 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H22N6O2/c29-20(25-22-23-18-7-3-4-8-19(18)24-22)15-11-9-14(10-12-15)13-28-21(30)16-5-1-2-6-17(16)26-27-28/h1-8,14-15H,9-13H2,(H2,23,24,25,29) |
InChIキー |
RURAKXHEOJGMKH-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11021663.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11021664.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-proline](/img/structure/B11021669.png)

![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021678.png)
![(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11021681.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11021688.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine](/img/structure/B11021690.png)
![5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11021702.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11021708.png)
![N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021716.png)
![1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021717.png)

![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11021734.png)
